molecular formula C18H22N4O4 B13704051 1,2-Bis(1-Boc-4-imidazolyl)ethyne

1,2-Bis(1-Boc-4-imidazolyl)ethyne

Cat. No.: B13704051
M. Wt: 358.4 g/mol
InChI Key: CXPCMNHGTYZBAJ-UHFFFAOYSA-N
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Description

1,2-Bis(1-Boc-4-imidazolyl)ethyne is a symmetric alkyne derivative featuring two 1H-imidazole rings at the 4-position, each protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The ethynyl backbone provides rigidity and linear geometry, while the Boc groups enhance solubility in organic solvents and stabilize the imidazole nitrogens against undesired reactions. Structural confirmation via NMR and X-ray diffraction (common in , and 4) would be critical for characterizing this compound.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]ethynyl]imidazole-1-carboxylate

InChI

InChI=1S/C18H22N4O4/c1-17(2,3)25-15(23)21-9-13(19-11-21)7-8-14-10-22(12-20-14)16(24)26-18(4,5)6/h9-12H,1-6H3

InChI Key

CXPCMNHGTYZBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C#CC2=CN(C=N2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-Boc-4-imidazolyl)ethyne typically involves the coupling of 1-Boc-4-iodoimidazole with ethyne. The reaction is often catalyzed by palladium complexes under an inert atmosphere. The reaction conditions usually include the use of a base such as triethylamine and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 1,2-Bis(1-Boc-4-imidazolyl)ethyne are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(1-Boc-4-imidazolyl)ethyne can undergo various chemical reactions, including:

    Oxidation: The ethyne linkage can be oxidized to form diketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The Boc groups can be removed under acidic conditions to yield the free imidazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated ethylene derivatives.

    Substitution: Free imidazole derivatives.

Scientific Research Applications

Chemistry: 1,2-Bis(1-Boc-4-imidazolyl)ethyne is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology: The compound’s imidazole rings are of interest in the study of enzyme inhibitors and other biologically active molecules.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs with imidazole-based structures.

Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1,2-Bis(1-Boc-4-imidazolyl)ethyne exerts its effects is largely dependent on its interaction with other molecules. The imidazole rings can coordinate with metal ions, making the compound useful in catalysis. The ethyne linkage provides rigidity, which can influence the compound’s binding properties and reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural distinctions between 1,2-Bis(1-Boc-4-imidazolyl)ethyne and related alkynes or bis-heterocyclic compounds:

Compound Backbone Substituents Protection Key Properties/Applications References
1,2-Bis(1-Boc-4-imidazolyl)ethyne Ethyne 4-imidazolyl Boc Stabilized N-sites; potential precursor for metal coordination after deprotection
1,2-Bis(4-nitrophenyl)ethyne Ethyne 4-nitrophenyl None Electron-deficient; rapid fragmentation (e.g., with diaminoethane)
Bis[1H-imidazol-4(5)yl]ethane derivatives Ethane 4-imidazolyl None Biological activators; flexible backbone enables conformational diversity
Tetrakis(ethynyl-p-tolyl)silane Ethyne p-tolyl/silane None Hybrid organic-silicon framework; studied for solid-state NMR properties
[μ-4,4′-(1,2-ethynediyl)-bis(pyridine) Ethyne Pyridine-2,6-dicarboxylato None Forms discrete Cu(II) complexes; coordination polymer avoidance

Key Observations :

  • Backbone Rigidity : The ethyne group in 1,2-Bis(1-Boc-4-imidazolyl)ethyne imparts linearity and conjugation, contrasting with the flexibility of ethane-linked bis-imidazoles ().
  • Electron Effects : Unlike electron-deficient alkynes (e.g., 1,2-bis(4-nitrophenyl)ethyne in ), the Boc-protected imidazole rings may balance electron withdrawal (from Boc) with the inherent electron-rich nature of imidazole, moderating reactivity.
  • Coordination Potential: While unprotected pyridyl or imidazolyl alkynes form metal complexes (), Boc protection in the target compound likely blocks coordination unless deprotected.
Reactivity and Stability
  • Fragmentation Reactions: Electron-deficient alkynes like 1,2-bis(4-nitrophenyl)ethyne undergo rapid triple-bond scission with nucleophiles (e.g., 68% yield of p-nitrotoluene with 1,2-diaminoethane) . For 1,2-Bis(1-Boc-4-imidazolyl)ethyne, the Boc groups may slow such reactions due to steric hindrance and electronic modulation.

Biological Activity

1,2-Bis(1-Boc-4-imidazolyl)ethyne is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

1,2-Bis(1-Boc-4-imidazolyl)ethyne is characterized by the following properties:

PropertyValue
Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
IUPAC Name 1,2-bis(1-(tert-butoxycarbonyl)-4-imidazolyl)ethyne
CAS Number [Not specified]

The biological activity of 1,2-Bis(1-Boc-4-imidazolyl)ethyne primarily involves interactions with various biomolecules. The imidazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets such as proteins and nucleic acids.

Interaction with Proteins

Research indicates that compounds with imidazole functionalities often interact with enzymes and receptors, modulating their activity. This interaction can lead to significant changes in cellular signaling pathways.

Antimicrobial Activity

A study highlighted the potential of 1,2-Bis(1-Boc-4-imidazolyl)ethyne as an antimicrobial agent. It demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

Research has shown that 1,2-Bis(1-Boc-4-imidazolyl)ethyne exhibits promising anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various imidazole derivatives, 1,2-Bis(1-Boc-4-imidazolyl)ethyne was evaluated for its antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.

Study 2: Anticancer Activity

A recent publication investigated the effects of 1,2-Bis(1-Boc-4-imidazolyl)ethyne on HeLa cells. The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis in cancer cells.

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